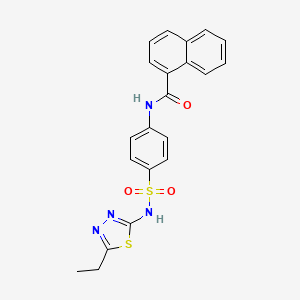

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide is a complex organic compound that features a 1,3,4-thiadiazole ring, a sulfamoyl group, and a naphthamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from hydrazinecarbothioamide and an appropriate acyl chloride under reflux conditions . The resulting thiadiazole derivative is then reacted with 4-aminobenzenesulfonamide to introduce the sulfamoyl group . Finally, the naphthamide moiety is attached through a coupling reaction with 1-naphthoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder, hydrochloric acid

Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties. N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide has shown efficacy against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had a minimum inhibitory concentration (MIC) lower than traditional antibiotics like vancomycin, suggesting its potential as a novel antimicrobial agent.

Anticancer Activity

The compound's mechanism of action involves interactions with specific molecular targets that may inhibit tumor growth.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The percent growth inhibition (PGI) was recorded at 70% at concentrations above 10 µM.

Future Research Directions

Further studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its potential synergistic effects with existing therapies could provide insights into its application in combination treatments for resistant bacterial infections and cancer.

Mecanismo De Acción

The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction may involve binding to active sites or interfering with substrate binding, leading to the observed biological effects .

Comparación Con Compuestos Similares

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide can be compared with other compounds containing the 1,3,4-thiadiazole ring, such as:

Sulfamethoxazole: An antibiotic that also contains a thiadiazole ring and is used to treat bacterial infections.

Acetazolamide: A diuretic and carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.

Butazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.

The uniqueness of this compound lies in its combination of the thiadiazole ring with the naphthamide moiety, which may confer distinct biological and chemical properties .

Actividad Biológica

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide is a complex organic compound with significant biological activity attributed to its unique structural features. This article reviews its biological properties, synthesis methods, and various applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₃S₂ |

| Molecular Weight | 326.395 g/mol |

| CAS Number | 1037-51-0 |

| LogP | 3.0865 |

| PSA | 137.67 Ų |

The structure includes a thiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that the introduction of the thiadiazole ring enhances the compound's ability to inhibit microbial growth .

Anticancer Properties

Thiadiazole derivatives are recognized for their anticancer potential. The mechanism of action is believed to involve the inhibition of RNA and DNA synthesis in cancer cells, which disrupts cell division and induces apoptosis. In vitro studies have shown that compounds similar to this compound significantly reduce the proliferation of various cancer cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by chronic inflammation. The presence of the sulfonamide group is thought to contribute to these effects by modulating inflammatory pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : It can interact with DNA and RNA, leading to disruptions in nucleic acid synthesis.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, particularly at the G1/S phase .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

- Antimicrobial Study : A study reported that derivatives with a similar structure showed MIC values lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation : Research involving flow cytometry revealed that certain thiadiazole derivatives could induce apoptosis in HeLa cells more effectively than conventional chemotherapeutics like sorafenib .

- In Vivo Studies : Animal models have demonstrated promising results for thiadiazole compounds in reducing tumor sizes and improving survival rates in treated subjects compared to control groups.

Propiedades

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-2-19-23-24-21(29-19)25-30(27,28)16-12-10-15(11-13-16)22-20(26)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZPZKJJQGFFBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.